

# A Comparative Guide to NAD<sup>+</sup> Boosting Strategies: TES-991 in Focus

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TES-991

Cat. No.: B15561998

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of interventions to mitigate age-related physiological decline and combat metabolic diseases has brought the biology of nicotinamide adenine dinucleotide (NAD<sup>+</sup>) to the forefront of biomedical research. NAD<sup>+</sup> is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs), that govern a spectrum of cellular processes from energy metabolism to DNA repair.

[1] The age-associated decline in NAD<sup>+</sup> levels is linked to a host of pathologies, making strategies to augment the cellular NAD<sup>+</sup> pool a promising therapeutic avenue.[2]

This guide provides an objective comparison of **TES-991**, a novel and potent inhibitor of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD), with other prominent NAD<sup>+</sup> boosting strategies. These include the administration of NAD<sup>+</sup> precursors like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), and the inhibition of NAD<sup>+</sup>-consuming enzymes, exemplified by CD38 inhibitors.

## Overview of NAD<sup>+</sup> Boosting Strategies

The intracellular concentration of NAD<sup>+</sup> is maintained through a delicate balance of biosynthesis and consumption. Therapeutic strategies to elevate NAD<sup>+</sup> levels can be broadly categorized into two main approaches: enhancing its synthesis or reducing its degradation.

### 1. Enhancing NAD<sup>+</sup> Synthesis:

- **ACMSD Inhibition** (e.g., **TES-991**): This strategy targets the de novo synthesis pathway of NAD<sup>+</sup> from tryptophan. The enzyme ACMSD acts as a gatekeeper, diverting a key intermediate away from NAD<sup>+</sup> production.[\[3\]](#)[\[4\]](#) By inhibiting ACMSD, **TES-991** effectively channels the metabolic flux towards quinolinic acid, a direct precursor to NAD<sup>+</sup>, thereby boosting its synthesis.[\[5\]](#)
- **NAD<sup>+</sup> Precursors** (e.g., NMN and NR): This is the most widely studied approach. NMN and NR are key intermediates in the NAD<sup>+</sup> salvage pathway.[\[6\]](#) Once administered, they are taken up by cells and converted into NAD<sup>+</sup> through a series of enzymatic reactions.[\[7\]](#)[\[8\]](#) The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step in the conversion of nicotinamide to NMN.[\[9\]](#)[\[10\]](#)

## 2. Reducing NAD<sup>+</sup> Consumption:

- **CD38 Inhibition**: CD38 is a major NAD<sup>+</sup> glycohydrolase, an enzyme that breaks down NAD<sup>+</sup>.[\[11\]](#)[\[12\]](#)[\[13\]](#) Its expression and activity have been shown to increase with age, contributing to the decline in NAD<sup>+</sup> levels.[\[14\]](#) Potent and specific inhibitors of CD38, such as the compound 78c, can prevent this degradation and thereby preserve the existing NAD<sup>+</sup> pool.[\[15\]](#)[\[16\]](#)
- **PARP Inhibition**: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair that utilize NAD<sup>+</sup> as a substrate.[\[17\]](#)[\[18\]](#) In conditions of extensive DNA damage, PARP activation can lead to significant NAD<sup>+</sup> depletion.[\[19\]](#)[\[20\]](#) While primarily developed as anti-cancer agents, PARP inhibitors can also indirectly boost NAD<sup>+</sup> levels by preventing its consumption in the context of DNA repair.[\[21\]](#)

## Quantitative Comparison of NAD<sup>+</sup> Boosting Efficacy

The following tables summarize the available quantitative data from preclinical studies on the efficacy of different NAD<sup>+</sup> boosting strategies.

**Disclaimer:** The data presented below are compiled from separate studies and are not from head-to-head comparative trials. Differences in experimental models, dosages, administration routes, and analytical methods for NAD<sup>+</sup> quantification may influence the results. Therefore, direct comparison of the absolute values should be approached with caution.

Table 1: In Vivo Efficacy of **TES-991** in Mice

Compound	Dosage	Administration Route	Tissue	Fold Increase in NAD+ (vs. Control)	Study Reference
TES-991	15 mg/kg/day for 10 days	Diet	Liver	~1.5-fold	<a href="#">[5]</a>
TES-991	15 mg/kg/day for 10 days	Diet	Kidney	~1.5-fold	<a href="#">[5]</a>
TES-991	15 mg/kg/day for 10 days	Diet	Brain	~1.2-fold	<a href="#">[5]</a>

Table 2: In Vivo Efficacy of NAD+ Precursors in Mice

Compound	Dosage	Administration Route	Tissue	Fold Increase in NAD+ (vs. Control)	Study Reference
NMN	300 mg/kg (single dose)	Oral Gavage	Liver	~1.4-fold (at 30 min)	<a href="#">[22]</a>
NR	400 mg/kg/day for 7 days	Intraperitoneal	Liver	Not specified	<a href="#">[22]</a>

Table 3: In Vivo Efficacy of a CD38 Inhibitor in Mice

Compound	Dosage	Administration Route	Tissue	Fold Increase in NAD <sup>+</sup> (vs. Control)	Study Reference
78c	30 mg/kg (single dose)	Oral Gavage	Liver	~2-fold (at 6 hours)	<a href="#">[15]</a>
78c	30 mg/kg (single dose)	Oral Gavage	Muscle	~1.5-fold (at 6 hours)	<a href="#">[15]</a>

## Experimental Protocols

A standardized and reliable method for NAD<sup>+</sup> quantification is crucial for the objective comparison of different boosting strategies. High-performance liquid chromatography (HPLC) is a widely accepted method for this purpose.

### Protocol for NAD<sup>+</sup> Measurement in Tissues using HPLC

#### 1. Tissue Homogenization:

- Excised tissues are immediately snap-frozen in liquid nitrogen to halt metabolic activity.
- Frozen tissues are weighed and homogenized in a lysis buffer (e.g., 0.6 M perchloric acid) on ice.
- The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

#### 2. Extraction of NAD<sup>+</sup>:

- The supernatant, containing the acid-soluble metabolites including NAD<sup>+</sup>, is carefully collected.
- The extract is neutralized with a potassium carbonate solution (e.g., 3 M K<sub>2</sub>CO<sub>3</sub>) to a pH of approximately 7.0.
- The neutralized extract is centrifuged again to remove the precipitated potassium perchlorate.

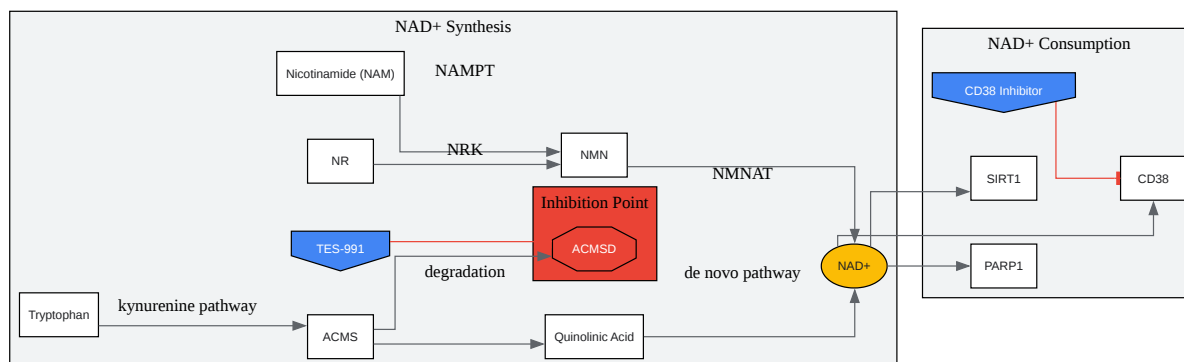
#### 3. HPLC Analysis:

- The final supernatant is filtered and injected into an HPLC system equipped with a C18 reverse-phase column.

- NAD<sup>+</sup> is separated from other metabolites using a specific mobile phase gradient (e.g., a gradient of methanol and phosphate buffer).
- The eluted NAD<sup>+</sup> is detected by its UV absorbance at 260 nm.
- The concentration of NAD<sup>+</sup> in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of NAD<sup>+</sup>.
- NAD<sup>+</sup> levels are typically normalized to the initial tissue weight or the total protein content of the homogenate.

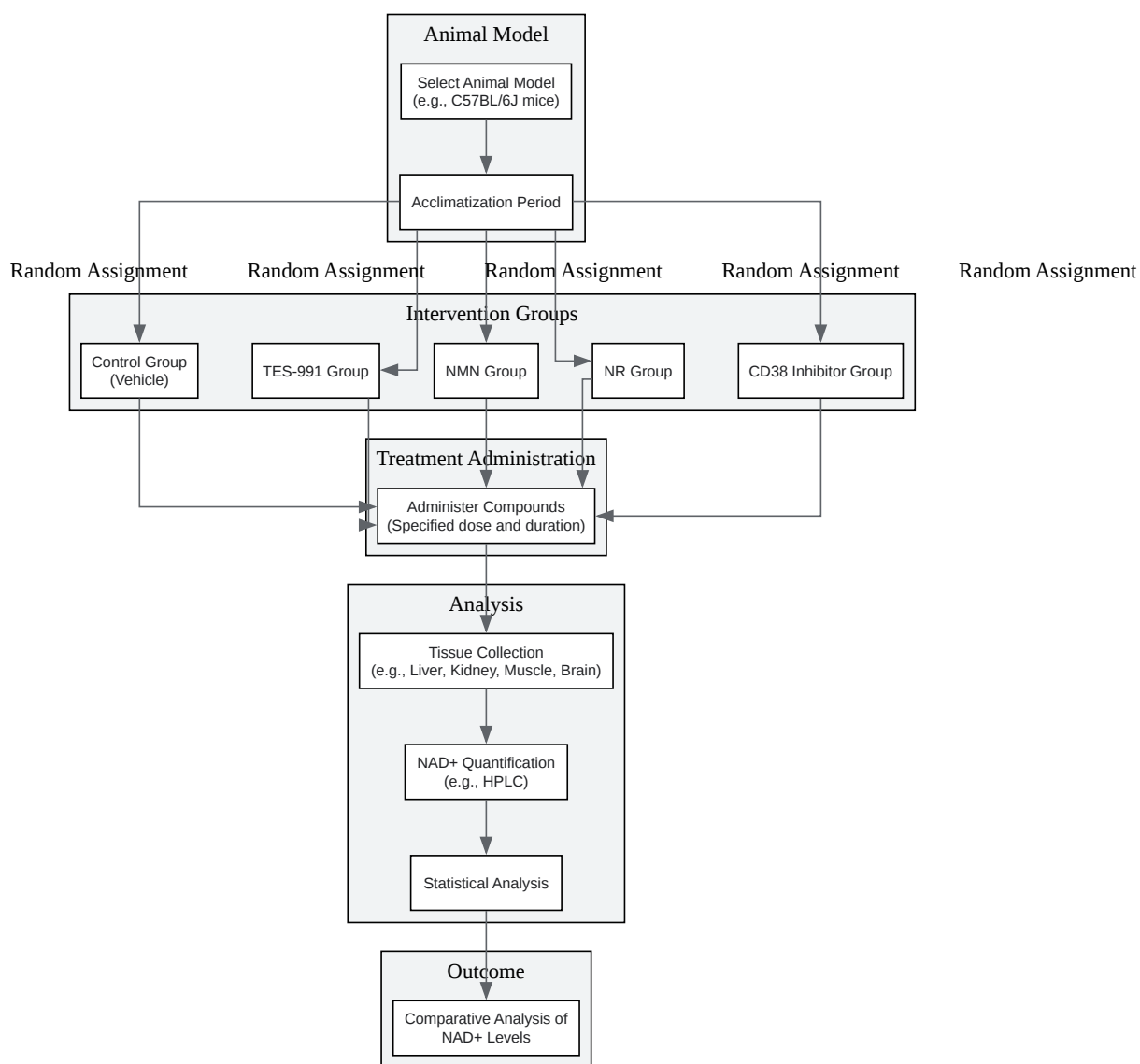
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized experimental workflow for comparing NAD<sup>+</sup> boosting strategies.



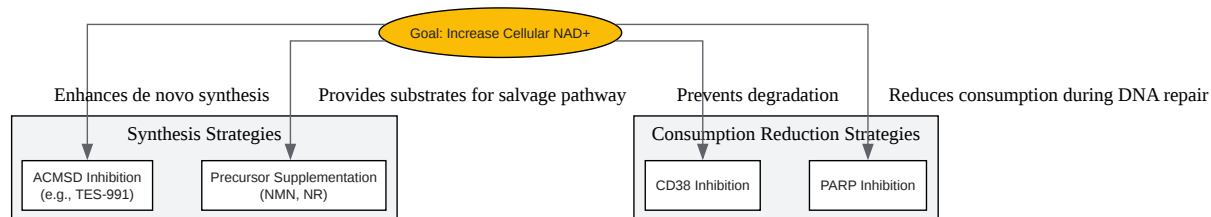
[Click to download full resolution via product page](#)

Caption: NAD<sup>+</sup> Metabolism and Intervention Points.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Comparison.



[Click to download full resolution via product page](#)

Caption: Logical Relationship of Strategies.

## Conclusion

**TES-991** represents a novel and targeted approach to elevating cellular NAD<sup>+</sup> levels by specifically enhancing the de novo synthesis pathway. While direct comparative studies with NAD<sup>+</sup> precursors and other inhibitors are currently lacking, the available preclinical data suggest that ACMSD inhibition is a viable strategy for increasing NAD<sup>+</sup> in key metabolic tissues. Further research, particularly head-to-head comparative trials employing standardized methodologies, is warranted to definitively elucidate the relative efficacy and potential synergistic effects of these different NAD<sup>+</sup> boosting strategies. Such studies will be instrumental in guiding the development of effective therapeutic interventions for a range of age-related and metabolic diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NAD<sup>+</sup> metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. What are ACMSD inhibitors and how do they work? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 4. ACMSD: A Novel Target for Modulating NAD<sup>+</sup> homeostasis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. De novo NAD<sup>+</sup> synthesis enhances mitochondrial function and improves health - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. NAD<sup>+</sup> intermediates: The biology and therapeutic potential of NMN and NR - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. [goldmanlaboratories.com](https://goldmanlaboratories.com) [[goldmanlaboratories.com](https://goldmanlaboratories.com)]
- 8. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. [benthamdirect.com](https://benthamdirect.com) [[benthamdirect.com](https://benthamdirect.com)]
- 11. The CD38 glycohydrolase and the NAD sink: implications for pathological conditions - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [journals.physiology.org](https://journals.physiology.org) [[journals.physiology.org](https://journals.physiology.org)]
- 13. Human CD38 is an authentic NAD(P)<sup>+</sup> glycohydrolase - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 15. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD<sup>+</sup> decline - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 16. What are CD38 inhibitors and how do they work? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 17. NAD<sup>+</sup> consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 18. [molbiolcell.org](https://molbiolcell.org) [[molbiolcell.org](https://molbiolcell.org)]
- 19. [biorxiv.org](https://biorxiv.org) [[biorxiv.org](https://biorxiv.org)]
- 20. [scilit.com](https://scilit.com) [[scilit.com](https://scilit.com)]
- 21. NAD<sup>+</sup>-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 22. [portlandpress.com](https://portlandpress.com) [[portlandpress.com](https://portlandpress.com)]
- To cite this document: BenchChem. [A Comparative Guide to NAD<sup>+</sup> Boosting Strategies: TES-991 in Focus]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b15561998#tes-991-in-relation-to-other-nad-boosting-strategies>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)